![molecular formula C12H19NO B1428122 [4-Methyl-2-(2-methylpropoxy)phenyl]methanamine CAS No. 1250934-67-8](/img/structure/B1428122.png)
[4-Methyl-2-(2-methylpropoxy)phenyl]methanamine
Overview
Description
“[4-Methyl-2-(2-methylpropoxy)phenyl]methanamine” is a chemical compound with the CAS Number: 1250934-67-8 . It has a molecular weight of 193.29 . The IUPAC name for this compound is (2-isobutoxy-4-methylphenyl)methanamine .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H19NO/c1-9(2)8-14-12-6-10(3)4-5-11(12)7-13/h4-6,9H,7-8,13H2,1-3H3 . This code provides a standard way to encode the compound’s molecular structure.Scientific Research Applications
Neurochemical Effects and Neurotoxicity : Research on 3,4-Methylenedioxymethamphetamine (MDMA), a related compound, provides insights into the neurochemical effects and potential neurotoxicity of similar phenylisopropylamine derivatives. This includes the biphasic response in animals, characterized by acute and long-term effects, and potential neurotoxicity indicated by changes in serotonin (5-HT) levels and other neurochemical markers (McKenna & Peroutka, 1990).
Cytochrome P450 (CYP) Inhibition : The phenylisopropylamine structure, similar to the one in the compound , shows interaction with hepatic CYP enzymes. This interaction is critical in drug metabolism and can lead to potential drug-drug interactions (DDIs) when multiple drugs are coadministered. Understanding the selectivity and potency of chemical inhibitors on CYP isoforms is vital for predicting and managing such DDIs (Khojasteh et al., 2011).
Serotonin Syndrome Onset and NPS : The emergence of new psychoactive substances (NPS) poses global health risks, and phenylisopropylamine derivatives are among these substances. Understanding the link between NPS and serotonin toxicity, specifically Serotonin Syndrome (SS), is crucial. This syndrome results from over-activation of the serotoninergic system, and understanding the association between SS and NPS intake provides valuable information on managing and predicting clinical implications (Schifano et al., 2021).
Pharmacologic Profile and MDMA Comparison : Studies on the social effects of MDMA compared to other stimulants provide a foundation for understanding the distinct neurochemical and behavioral impacts of phenylisopropylamine derivatives. These findings help delineate the unique socially enhancing effects of MDMA, potentially relevant to similar compounds (Bershad et al., 2016).
Potential in Psychotherapy : Research on MDMA-assisted psychotherapy for treating posttraumatic stress disorder (PTSD) and other psychiatric disorders offers insights into the therapeutic applications of phenylisopropylamine derivatives. This includes understanding the pharmacological mechanisms, safety issues, and clinical applications of these compounds (Sessa et al., 2019).
properties
IUPAC Name |
[4-methyl-2-(2-methylpropoxy)phenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO/c1-9(2)8-14-12-6-10(3)4-5-11(12)7-13/h4-6,9H,7-8,13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACRXMLIEPUCSQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CN)OCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-Methyl-2-(2-methylpropoxy)phenyl]methanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



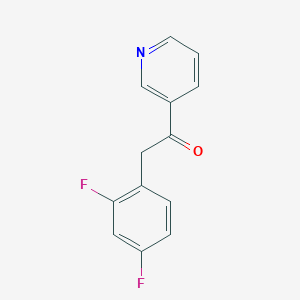
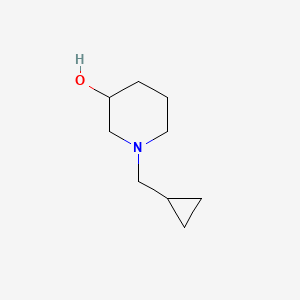
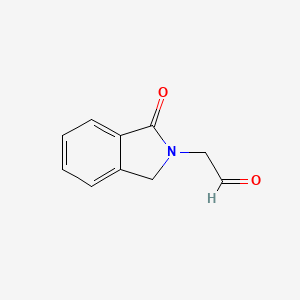
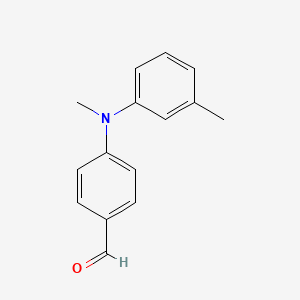
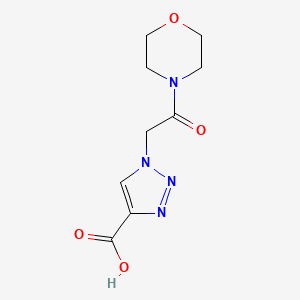
![1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1428049.png)
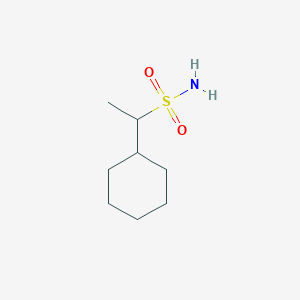
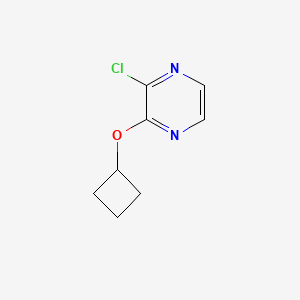
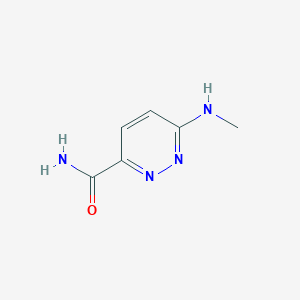
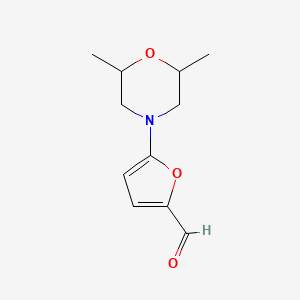
![2-chloro-N-[(pyridin-2-yl)methyl]pyrimidin-4-amine](/img/structure/B1428058.png)
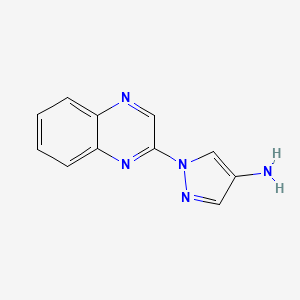
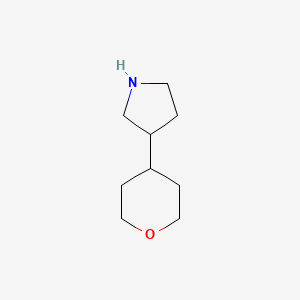
![2',3'-Dihydrospiro[cyclopropane-1,1'-indene]-3-carboxylic acid](/img/structure/B1428062.png)